2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl groups. The final steps involve the formation of the hydrazide moiety and the incorporation of the bromo-fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, depending on the reagents used.
Reduction: Reduction reactions can modify the triazole ring or the hydrazide moiety.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as an antimicrobial and antifungal agent.
Medicine: Studies have investigated its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through the interaction with specific molecular targets. The triazole ring and the hydrazide moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C23H15BrCl2FN5OS |
---|---|
Molecular Weight |
579.3 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H15BrCl2FN5OS/c24-16-3-10-20(27)15(11-16)12-28-29-21(33)13-34-23-31-30-22(14-1-4-17(25)5-2-14)32(23)19-8-6-18(26)7-9-19/h1-12H,13H2,(H,29,33)/b28-12+ |
InChI Key |
RTJLYMVDFUQXBS-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F)Cl |
Origin of Product |
United States |
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